molecular formula C18H17NO3 B5359396 1-[5-hydroxy-1-(2-methoxyphenyl)-2-methyl-1H-indol-3-yl]ethanone

1-[5-hydroxy-1-(2-methoxyphenyl)-2-methyl-1H-indol-3-yl]ethanone

Cat. No. B5359396
M. Wt: 295.3 g/mol
InChI Key: WHKMIMYZFPAIJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-hydroxy-1-(2-methoxyphenyl)-2-methyl-1H-indol-3-yl]ethanone, also known as HIME, is a synthetic compound that belongs to the class of indole derivatives. It has attracted significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-[5-hydroxy-1-(2-methoxyphenyl)-2-methyl-1H-indol-3-yl]ethanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer. It has also been found to inhibit the activity of Akt, which is a protein kinase that plays a crucial role in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). This compound has also been found to reduce the levels of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[5-hydroxy-1-(2-methoxyphenyl)-2-methyl-1H-indol-3-yl]ethanone for lab experiments is its low toxicity and high solubility in water, which makes it suitable for in vitro and in vivo studies. However, one of the limitations of this compound is its low stability in acidic conditions, which can lead to decomposition and the formation of impurities.

Future Directions

There are several future directions for the study of 1-[5-hydroxy-1-(2-methoxyphenyl)-2-methyl-1H-indol-3-yl]ethanone. One of the areas of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. Another area of interest is the study of the synergistic effects of this compound with other compounds, such as chemotherapy drugs and natural products. Further research is also needed to elucidate the mechanism of action of this compound and its effects on different signaling pathways.

Synthesis Methods

1-[5-hydroxy-1-(2-methoxyphenyl)-2-methyl-1H-indol-3-yl]ethanone can be synthesized through a multistep process involving the reaction of 2-methoxyphenylhydrazine with 3-methyl-2-butanone to form the hydrazone intermediate. The intermediate is then subjected to cyclization with acetic anhydride and phosphorus oxychloride to obtain this compound. The purity of the compound can be increased through recrystallization from ethanol.

Scientific Research Applications

1-[5-hydroxy-1-(2-methoxyphenyl)-2-methyl-1H-indol-3-yl]ethanone has been studied extensively for its potential therapeutic applications. It has been found to exhibit significant antioxidant, anti-inflammatory, and anticancer properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. It has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a crucial role in preventing the growth and spread of cancer.

properties

IUPAC Name

1-[5-hydroxy-1-(2-methoxyphenyl)-2-methylindol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-11-18(12(2)20)14-10-13(21)8-9-15(14)19(11)16-6-4-5-7-17(16)22-3/h4-10,21H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKMIMYZFPAIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C3=CC=CC=C3OC)C=CC(=C2)O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001320568
Record name 1-[5-hydroxy-1-(2-methoxyphenyl)-2-methylindol-3-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001320568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640931
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

5165-59-3
Record name 1-[5-hydroxy-1-(2-methoxyphenyl)-2-methylindol-3-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001320568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.